1-Ethyl-1H-1,2,4-triazol-3-amine hydrochloride

Description

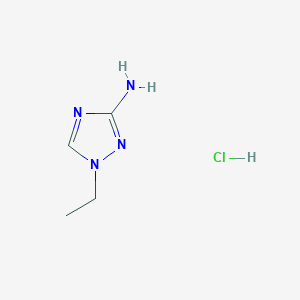

1-Ethyl-1H-1,2,4-triazol-3-amine hydrochloride is a triazole-derived compound with the molecular formula C₄H₈N₄·HCl and a molecular weight of 149.0 g/mol . It is characterized by a 1,2,4-triazole core substituted with an ethyl group at the 1-position and an amine group at the 3-position, forming a hydrochloride salt. The compound has a logP of -0.02, indicating moderate hydrophilicity, and contains one rotatable bond . It is commercially available with a purity of 95–98% depending on the supplier, with CAS numbers 1431968-17-0 (primary) and EN300-216014 (secondary) . Its applications span pharmaceuticals and agrochemicals, though specific biological targets require further investigation.

Properties

IUPAC Name |

1-ethyl-1,2,4-triazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c1-2-8-3-6-4(5)7-8;/h3H,2H2,1H3,(H2,5,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHFRSAYEQIYHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Ethyl-1H-1,2,4-triazol-3-amine hydrochloride typically involves the reaction of ethylamine with 3-amino-1,2,4-triazole. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

1-Ethyl-1H-1,2,4-triazol-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or the triazole ring can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. .

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-1H-1,2,4-triazol-3-amine hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical agents. Its applications include:

- Antifungal Agents : The triazole ring structure is known for its ability to inhibit fungal enzyme activity. This compound can be modified to enhance antifungal potency.

- Anticancer Drugs : Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines by interfering with specific metabolic pathways.

- Enzyme Inhibitors : It can act as a competitive inhibitor for enzymes involved in critical biochemical pathways, such as histidine biosynthesis through inhibition of the HIS3 gene product .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the development of:

- Herbicides and Fungicides : Its effectiveness as a nonselective systemic herbicide allows for the control of various weeds while minimizing crop damage. However, its use is limited on food crops due to potential carcinogenic effects .

Materials Science

The compound is also explored for its role in materials science:

- Synthesis of Advanced Materials : It can be used to create materials with desired electrical conductivity and thermal stability properties. Research into polymer composites incorporating triazole derivatives shows promise for applications in electronics and coatings.

Case Study 1: Antifungal Activity

A study demonstrated that derivatives of this compound exhibited significant antifungal activity against Candida albicans. The mechanism was attributed to the inhibition of lanosterol demethylase, a key enzyme in ergosterol biosynthesis.

Case Study 2: Herbicide Development

Research conducted on the herbicidal properties of aminotriazole (a related compound) revealed that it effectively controlled broadleaf weeds without harming certain crops. This study highlighted the need for further exploration into the safety and efficacy of triazole derivatives in agriculture.

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-1,2,4-triazol-3-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being used .

Comparison with Similar Compounds

1-Methyl-1H-1,2,4-triazol-3-amine Hydrochloride

- Molecular Formula : C₃H₆N₄·HCl

- Molecular Weight : 138.57 g/mol

- CAS : 1211507-65-1

- Key Differences : Substitution of the ethyl group with a methyl group at the 1-position reduces steric bulk and slightly increases hydrophilicity (logP ≈ -0.2 estimated). This compound shows a similarity score of 0.86 to the target compound .

1-Ethyl-1H-1,2,4-triazol-5-amine

- Molecular Formula : C₄H₈N₄

- Molecular Weight : 112.13 g/mol (free base)

- CAS : 58661-94-2

- Key Differences : Positional isomerism (amine group at the 5-position instead of 3-position) alters electronic distribution and hydrogen-bonding capacity. It has a similarity score of 0.81 .

- Applications : Less studied but implicated in agrochemical intermediates .

1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride

- Molecular Formula : C₆H₁₃ClN₄

- Molecular Weight : 176.65 g/mol

- CAS : 1423033-12-8

- Key Differences : An ethyl group at the triazole 5-position and an ethylamine side chain enhance lipophilicity (logP ≈ 0.5) compared to the target compound .

- Applications : Explored for its versatility in multi-step organic syntheses .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Rotatable Bonds | Purity (%) | CAS Number |

|---|---|---|---|---|---|

| 1-Ethyl-1H-1,2,4-triazol-3-amine HCl | 149.0 | -0.02 | 1 | 95–98 | 1431968-17-0 |

| 1-Methyl-1H-1,2,4-triazol-3-amine HCl | 138.57 | ~-0.2 | 1 | 95 | 1211507-65-1 |

| 1-Ethyl-1H-1,2,4-triazol-5-amine | 112.13 | ~0.1 | 1 | N/A | 58661-94-2 |

| 1-(5-Ethyl-triazol-3-yl)ethylamine HCl | 176.65 | ~0.5 | 2 | 98 | 1423033-12-8 |

Key Observations :

- logP Trends: Ethyl substituents increase lipophilicity compared to methyl groups. Positional isomerism (3- vs.

- Purity Variability : Supplier-dependent purity ranges highlight the need for rigorous quality control in industrial applications .

Biological Activity

1-Ethyl-1H-1,2,4-triazol-3-amine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields including pharmaceuticals and agriculture.

- Molecular Formula : C₂H₅ClN₄

- Molecular Weight : 120.54 g/mol

- CAS Number : 75530571

- Purity : Typically ≥95%

The biological activity of this compound is primarily attributed to its structural features, particularly the triazole ring and the amino group at the 3-position. These components allow the compound to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit several enzymes by binding to their active or allosteric sites, which alters their function. This is particularly relevant in pathways involving histidine biosynthesis in yeast cells.

- Metal Coordination : The triazole ring can coordinate with metal ions, potentially forming complexes that exhibit catalytic properties.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties:

- Fungal Inhibition : It exhibits antifungal activity against various pathogenic fungi. Its mechanism involves interference with biosynthetic pathways essential for fungal growth.

- Bacterial Activity : Some studies suggest it may also have antibacterial properties, although specific bacterial strains and mechanisms require further investigation .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives. Compounds structurally similar to this compound showed moderate to high activity against Staphylococcus aureus and Enterococcus faecalis .

Study 2: Enzyme Interaction

Research demonstrated that triazole compounds could inhibit specific enzymes involved in metabolic pathways. For instance, derivatives were shown to affect histidine biosynthesis significantly in yeast models.

Comparative Analysis

| Compound Name | CAS Number | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | 75530571 | Moderate | Potential agricultural applications |

| 3-Amino-1,2,4-triazole | 61-82-5 | High | Known herbicide with carcinogenic properties |

| 1-Methyl-1H-1,2,4-triazol-3-amino hydrochloride | 3714-43-0 | High | Exhibits antifungal activity |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Ethyl-1H-1,2,4-triazol-3-amine hydrochloride in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or microwave-assisted reactions. For example, reacting 1H-1,2,4-triazol-3-amine with ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) at reflux yields the ethyl-substituted intermediate, which is subsequently treated with HCl to form the hydrochloride salt . Microwave synthesis (e.g., 80–100°C, 30–60 minutes) improves regioselectivity and reduces reaction time compared to conventional heating .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC with UV detection (λ ~254 nm) or titration to verify ≥95% purity .

- Structural Confirmation : Employ ¹H/¹³C NMR to identify characteristic peaks (e.g., ethyl group protons at δ ~1.3–1.5 ppm, triazole ring carbons at δ ~150–160 ppm). Elemental analysis (C, H, N) should match theoretical values within ±0.3% .

- Salt Formation : FT-IR can confirm HCl incorporation via N–H stretching vibrations (~2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How can microwave technology enhance the synthesis efficiency and regioselectivity of derivatives of this compound?

- Methodological Answer : Microwave irradiation accelerates reaction kinetics, enabling higher yields (e.g., 82% vs. 47% under conventional heating) and improved regioselectivity for 1,5-diaryl-3-amino-1,2,4-triazoles. Key parameters include power (300–500 W), solvent (DMF or ethanol), and controlled temperature gradients to minimize side products .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s physicochemical properties?

- Methodological Answer :

- LogP Discrepancies : Use shake-flask experiments to measure partition coefficients (octanol/water) and validate computational models (e.g., DFT or QSPR). Adjust solvation parameters in software like Gaussian or COSMO-RS .

- Crystallographic Data : Compare experimental XRD results (e.g., SHELX-refined structures) with DFT-optimized geometries to identify steric or electronic mismatches .

Q. How does the hydrochloride salt form influence the compound’s biological activity and solubility?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by increasing polarity. Comparative studies show that the salt form improves bioavailability in antimicrobial and antiviral screens (e.g., HIV-1 RT inhibition) due to better membrane permeability. Solubility can be quantified via UV-Vis spectroscopy in PBS (pH 7.4) .

Q. What are the best practices for analyzing the antimicrobial efficacy of derivatives of this triazole amine?

- Methodological Answer :

- MIC Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Combine with time-kill curves to assess bactericidal vs. bacteriostatic effects .

- Mechanistic Studies : Perform SEM/TEM to evaluate cell wall disruption and synergize with fluorescence-based assays (e.g., propidium iodide uptake) .

- Resistance Profiling : Screen against multidrug-resistant isolates and compare IC₅₀ values using dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.